

Commercial Availability and Applications of (S)-H8-BINOL: A Technical Guide

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Compound of Interest

Compound Name: (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol

Cat. No.: B1225680

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(S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol, commonly referred to as (S)-H8-BINOL, is a chiral ligand and organocatalyst that has garnered significant attention in the fields of asymmetric synthesis and drug development. Its unique structural features, arising from the partially hydrogenated binaphthyl backbone, afford distinct stereochemical control in a variety of chemical transformations. This guide provides an in-depth overview of the commercial availability of (S)-H8-BINOL, its applications in catalysis, and detailed experimental protocols for its use.

Commercial Availability

(S)-H8-BINOL is commercially available from a range of suppliers catering to research and development needs. The purity and pricing can vary between suppliers, and the compound is typically available in quantities ranging from grams to kilograms. Below is a summary of representative suppliers and their product offerings.

Supplier	Product Name	CAS Number	Purity	Quantity	Price (USD)
BoroPharm Inc.[1]	(S)-(-)-H8-BINOL	65355-00-2	---	1g	\$120.51
Erfa Sa[2]	(S)-(-)-H8-BINOL	65355-00-2	---	1g	\$120.51
Hangzhou HangSyn Chemicals Co., Ltd.[3]	(R)-(+)-H8-Binol	65355-14-8	98%	25kg/drum	---
Molbase[4]	(S)-H8-BINOL	---	97-98%	1kg	Request Quotation
ChemScene[5]	(S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol	65355-00-2	≥96%	1g	\$7.50
Ambeed Chemicals	(S)-H8BINOL	---	>99%, >99% ee	---	---
Sigma-Aldrich	(S)-H8-BINAP (a derivative)	139139-93-8	technical grade	---	---
Santa Cruz Biotechnology	(S)-H8-BINAP (a derivative)	139139-93-8	---	---	---
Strem Chemicals	S-(-)-1,1'-Bi-2-naphthol, 99% (S)-BINOL (precursor)	18531-99-2	99%	1g	\$44.00

Note: Pricing is subject to change and may not include shipping and handling fees. Purity levels are as stated by the supplier. "---" indicates data not readily available from the searched sources.

Core Applications in Asymmetric Catalysis

(S)-H8-BINOL and its derivatives have proven to be highly effective in a wide array of asymmetric reactions, often demonstrating superior enantioselectivity compared to its parent compound, BINOL.^[6]^[7] This enhanced stereocontrol is attributed to the increased dihedral angle between the two aromatic rings, a consequence of the steric interactions of the partially hydrogenated rings.^[6]

Key application areas include:

- **Carbon-Carbon Bond Formation:** (S)-H8-BINOL-derived catalysts are extensively used in enantioselective additions of organometallic reagents to carbonyl compounds, Michael additions, and cycloaddition reactions.^[7]
- **Carbon-Heteroatom Bond Formation:** The ligand has found utility in the asymmetric synthesis of compounds containing chiral C-N, C-O, and C-S bonds.^[7]
- **Asymmetric Hydrogenations:** Derivatives of H8-BINOL are employed as ligands in transition metal-catalyzed asymmetric hydrogenations of various unsaturated substrates.^[7]
- **Name Reactions and Pericyclic Reactions:** The versatility of H8-BINOL extends to its use in a variety of named reactions and pericyclic reactions where stereochemical control is paramount.^[7]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of (S)-H8-BINOL in synthesis. The following protocols are based on procedures published in Organic Syntheses, a highly reputable source for peer-reviewed and validated synthetic methods.

Synthesis of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8BINOL) from (S)-BINOL^[8]

This procedure describes a concise and efficient method for the preparation of (S)-H8BINOL from enantiomerically pure (S)-BINOL via partial hydrogenation.

Materials and Equipment:

- (S)-BINOL
- 5% Rhodium on alumina
- Ethanol
- Parr hydrogenation apparatus or similar high-pressure reactor
- Filtration apparatus
- Rotary evaporator

Procedure:

- A 500 mL glass liner for a Parr shaker is charged with (S)-BINOL (5.16 g, 18.0 mmol, 1.00 equiv) and 5% rhodium on alumina (0.52 g, 10 wt %).
- The liner is placed in the Parr shaker, and ethanol (200 mL) is added.
- The apparatus is sealed and purged with nitrogen (3x) and then with hydrogen (3x).
- The reactor is pressurized with hydrogen to 250 psig.
- The reaction mixture is heated to 70 °C for 1 hour without stirring.
- Once the temperature reaches 70 °C, stirring (500 rpm) is initiated, and the reaction is allowed to proceed at this temperature for 18 hours.
- After cooling to room temperature, the reactor is carefully vented, and the mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with ethanol.
- The combined filtrate is concentrated under reduced pressure to afford the crude product.

- The crude product is purified by trituration with hexane or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (S)-H8BINOL as a white solid.

Characterization:

The product should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and chiral HPLC to confirm its identity, purity, and enantiomeric excess.[8]

Preparation of a Chiral (S)-H8-BINOL-Titanium Catalyst for Asymmetric Arylation of Aldehydes[7][9]

This protocol outlines the in situ preparation of a titanium-based chiral Lewis acid catalyst derived from (S)-H8-BINOL, which is highly effective for the enantioselective addition of aryl groups to aldehydes.

Materials and Equipment:

- (S)-H8-BINOL
- Titanium(IV) isopropoxide ($\text{Ti}(\text{Oi-Pr})_4$)
- Anhydrous tetrahydrofuran (THF)
- Schlenk flask or similar glassware for inert atmosphere reactions
- Syringes for liquid transfer

Procedure:

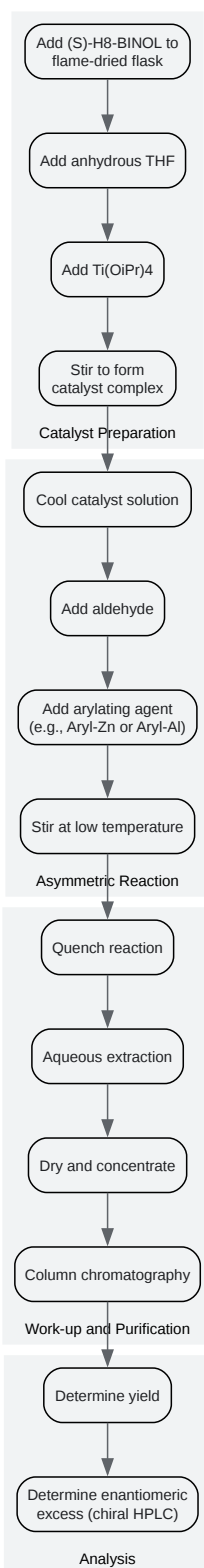
- A flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is charged with (S)-H8-BINOL (e.g., 0.1 mmol).
- Anhydrous THF is added via syringe to dissolve the (S)-H8-BINOL.
- Titanium(IV) isopropoxide (e.g., 0.1 mmol) is added dropwise to the solution at room temperature.

- The resulting mixture is stirred at room temperature for a specified period (e.g., 30-60 minutes) to allow for the formation of the active chiral catalyst complex.
- This freshly prepared catalyst solution is then used directly for the subsequent asymmetric arylation reaction.

Visualizations

Experimental Workflow for Asymmetric Arylation

The following diagram illustrates a typical experimental workflow for the (S)-H8-BINOL-Ti catalyzed asymmetric arylation of an aldehyde.



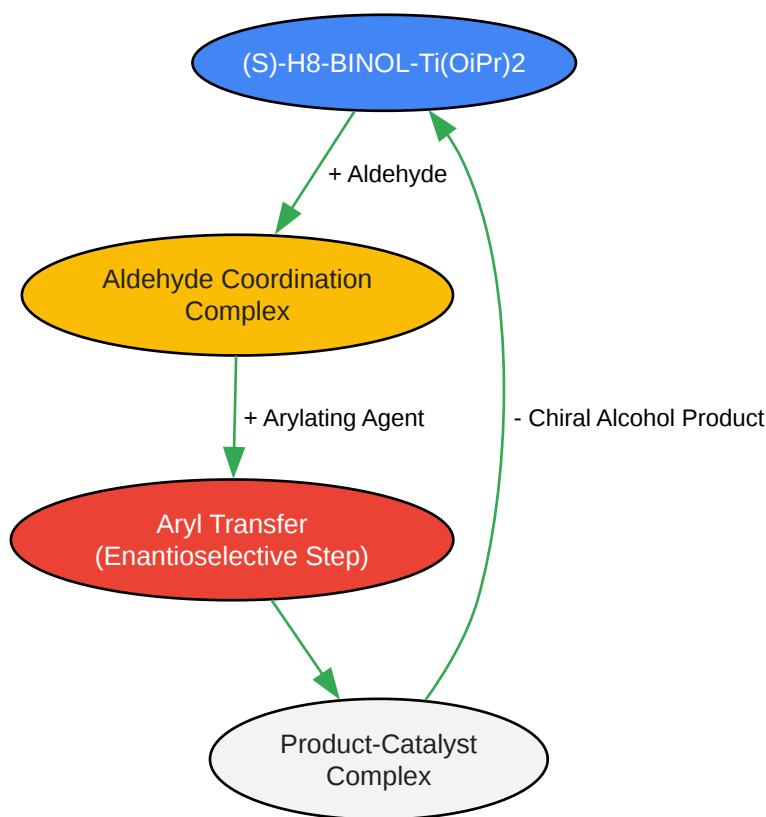
Workflow for (S)-H8-BINOL Catalyzed Asymmetric Arylation

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Caption: A generalized experimental workflow for the asymmetric arylation of aldehydes using a pre-formed (S)-H8-BINOL-titanium catalyst.

Proposed Catalytic Cycle for Asymmetric Arylation of Aldehydes

The following diagram depicts a plausible catalytic cycle for the enantioselective arylation of aldehydes catalyzed by a chiral titanium complex of (S)-H8-BINOL.[9][10]



Proposed Catalytic Cycle for Asymmetric Arylation

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Caption: A simplified representation of the proposed catalytic cycle for the (S)-H8-BINOL-Ti catalyzed enantioselective arylation of aldehydes.

This technical guide provides a foundational understanding of the commercial landscape and scientific applications of (S)-H8-BINOL. For researchers and professionals in drug development and chemical synthesis, (S)-H8-BINOL represents a powerful tool for achieving high levels of

stereocontrol in the synthesis of complex chiral molecules. The detailed protocols and visual workflows are intended to facilitate the practical application of this versatile chiral ligand.

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